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Compound of Interest

Compound Name: P2X receptor-1

Cat. No.: B14758657 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for the expression, purification, and characterization

of the P2X receptor-1 (P2X1) using the baculovirus expression vector system (BEVS). The

protocols outlined below are compiled from established methodologies and are intended to

provide a comprehensive workflow for obtaining functional P2X1 for downstream applications

in research and drug development.

The P2X1 receptor is an ATP-gated ion channel critical in various physiological processes,

including smooth muscle contraction and platelet aggregation, making it a significant target for

therapeutic intervention.[1][2] The BEVS is a robust platform for producing complex eukaryotic

proteins like P2X1, as it allows for proper protein folding and post-translational modifications.[3]

[4]

I. Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and purification

of recombinant P2X1 from the baculovirus system.

Table 1: P2X1 Solubilization and Purification Efficiency
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Step Parameter Value Reference

Solubilization
Efficiency with 1%

Triton X-100
~30% [5][6]

Solubilization Efficiency at pH 13
Most of the insoluble

fraction
[5][6]

Purification

Purity from non-

denaturing

solubilization (S1)

~75% [5][6]

Purification
Purity from high pH

solubilization (S3)
~90% [5][6]

Table 2: Ligand Binding and Functional Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22745520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383047/
https://pubmed.ncbi.nlm.nih.gov/22745520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383047/
https://pubmed.ncbi.nlm.nih.gov/22745520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383047/
https://pubmed.ncbi.nlm.nih.gov/22745520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3383047/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14758657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Agonist/Antag
onist

Value Conditions Reference

Agonist Binding

Inhibition
ATP-γ-S

Inhibits 8-azido-

ATP-γ-(32)P

binding

--- [5]

Agonist Binding

Inhibition
α,β-me-ATP

Inhibits 8-azido-

ATP-γ-(32)P

binding

--- [5]

Antagonist

Binding Inhibition
PPADS

Inhibits 8-azido-

ATP-γ-(32)P

binding

--- [5]

Divalent Cation

Effect

2 mM Ca2+ or

Mg2+

Increased

binding of 8-

azido-ATP-γ-

(32)P

--- [5]

Agonist EC50

(native P2X1 in

human

monocytes)

ATP 6.3 ± 0.2 µM --- [7]

Agonist EC50

(recombinant

P2X1 in Xenopus

oocytes)

ATP 1.9 ± 0.8 µM --- [7]

II. Experimental Protocols
This section provides detailed step-by-step protocols for the expression and purification of

P2X1 using the baculovirus system.

Protocol 1: Generation of Recombinant Baculovirus
This protocol describes the generation of a recombinant baculovirus encoding a tagged P2X1

receptor. A hexahistidine tag is recommended for affinity purification.[5][6]
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1. Cloning of P2X1 into a Baculovirus Transfer Vector:

Obtain the cDNA for the desired P2X1 receptor (e.g., mouse P2X1).
Subclone the P2X1 cDNA into a baculovirus transfer vector, such as pAcHLT-B, which
contains a polyhedrin promoter and an N-terminal hexahistidine tag.[5][6]
Verify the construct by DNA sequencing.

2. Generation of Recombinant Bacmid DNA:

Transform competent DH10Bac E. coli with the recombinant transfer vector.
Select for colonies containing the recombinant bacmid through blue-white screening.
Isolate the high molecular weight recombinant bacmid DNA from selected white colonies.

3. Transfection of Insect Cells:

Use Spodoptera frugiperda (Sf9) insect cells for transfection.[6][8]
Plate 0.9 x 10^6 Sf9 cells per well in a 6-well plate.[9]
Prepare the transfection mixture using a suitable transfection reagent (e.g., Cellfectin) with
the purified recombinant bacmid DNA.[10]
Incubate the cells with the transfection mixture for 4-5 hours.
Replace the transfection medium with fresh insect cell culture medium.
Incubate the cells at 27°C for 72 hours to allow for the production of the initial virus stock
(P1).[10]

4. Amplification of Viral Stocks (P1 to P3):

Harvest the P1 viral supernatant.
Infect a larger culture of Sf9 cells (e.g., in a T75 flask) with the P1 virus to generate a higher
titer P2 stock.
Further amplify the P2 stock to generate a high-titer P3 working stock. Store viral stocks at
4°C for short-term use or at -80°C for long-term storage.[9]

Protocol 2: Expression of Recombinant P2X1
1. Determination of Optimal Multiplicity of Infection (MOI) and Harvest Time:

Infect small-scale cultures of Sf9 cells with a range of MOIs (e.g., 0.1, 1, 5, 10) of the P3 viral
stock.
Harvest cells at different time points post-infection (e.g., 48, 72, 96 hours).
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Analyze protein expression levels by SDS-PAGE and Western blotting using an anti-His tag
antibody to determine the optimal MOI and harvest time. Expression of 0.5-1.0% of total cell
lysate protein has been reported at 90-94 hours post-infection.[6]

2. Large-Scale Protein Expression:

Infect a large-scale suspension culture of Sf9 cells (e.g., 1 L) at the predetermined optimal
MOI.
Incubate the culture at 27°C with shaking.
Harvest the cells at the optimal time post-infection by centrifugation.
Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until
purification.[6]

Protocol 3: Purification of Recombinant P2X1
This protocol describes a two-step affinity purification strategy for the hexahistidine-tagged

P2X1 receptor.

1. Cell Lysis and Solubilization:

Resuspend the frozen cell pellet in a lysis buffer (e.g., 10 mM Tris, pH 8.0, 150 mM NaCl, 1
mM EDTA, protease inhibitors).
For solubilization, two methods can be employed:
Non-denaturing: Add 1% Triton X-100 to the lysis buffer. This method solubilizes
approximately 30% of the receptor.[5][6]
High pH: Resuspend the pellet after initial non-denaturing solubilization in a buffer at pH 13
(e.g., by adding NaOH to 20 mM). This solubilizes a significant portion of the remaining
receptor.[5][6]
Sonicate and centrifuge the lysate to pellet insoluble debris. Collect the supernatant
containing the solubilized receptor.

2. Cobalt Affinity Chromatography:

Equilibrate a cobalt-charged affinity column with a binding buffer (e.g., lysis buffer with 0.1%
Triton X-100).
Load the solubilized protein supernatant onto the column.
Wash the column extensively with wash buffer (binding buffer with a low concentration of
imidazole, e.g., 10-20 mM).
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Elute the bound P2X1 receptor with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).

3. ATP Affinity Chromatography:

For further purification, perform ATP affinity chromatography.[5]
Dialyze the eluate from the cobalt column against a buffer compatible with the ATP affinity
resin.
Load the dialyzed protein onto an ATP affinity column.
Wash the column to remove non-specifically bound proteins.
Elute the P2X1 receptor using a gradient of ATP or an ATP analog.

4. Protein Characterization:

Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue
staining.
Confirm the identity of the purified protein by Western blotting using an anti-His tag antibody
and/or a P2X1-specific antibody.
Perform functional characterization assays such as ligand binding assays or
electrophysiological recordings to confirm the activity of the purified receptor.[5][11]

III. Visualizations
P2X1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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